

# Comprehensive Technical Guide: Furalaxyl Degradation Pathways and Metabolites

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## Compound Focus: Furalaxyl

CAS No.: 57646-30-7

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## Introduction to Furalaxyl: Chemical Properties and Usage

**Furalaxyl** is a **systemic fungicide** belonging to the **acylamino acid class** that has been used primarily for controlling diseases caused by **Peronosporales fungi**, including seed rot, damping off, and stem rots in ornamental plants and cut flowers. The chemical is characterized by a **chiral center** and is typically manufactured and applied as a **racemic mixture** of its R- and S-enantiomers. With the molecular formula  $C_{17}H_{19}NO_4$  and a molecular mass of 301.34 g/mol, **furalaxyl** presents as white, odorless crystals with moderate solubility in water (230 mg/L at 20°C) and high solubility in organic solvents such as dichloromethane, acetone, and methanol. The compound exhibits a relatively low octanol-water partition coefficient ( $\log P = 2.7$ ), suggesting **moderate mobility** in environmental matrices, while its vapor pressure of 0.07 mPa at 20°C indicates low volatility under standard environmental conditions [1] [2].

The fungicidal activity of **furalaxyl** stems from its ability to **disrupt fungal nucleic acid synthesis**, specifically targeting **RNA polymerase I**. This mode of action provides both protective and curative effects against Oomycete pathogens, making it valuable for agricultural applications. Despite its effectiveness, **furalaxyl** is **no longer approved** under EC Regulation 1107/2009 in the European Union, though historical use and potential ongoing applications in other regions like Australia warrant continued investigation into its environmental fate and metabolic pathways. Understanding the degradation behavior of **furalaxyl** is

particularly important due to its **moderate persistence** in soil environments, with reported field dissipation half-lives ( $DT_{50}$ ) ranging from 30 to 65 days [1].

## Degradation Pathways and Kinetics

### Abiotic Degradation

- **Aqueous Hydrolysis:** **Furalaxyl** demonstrates **remarkable stability** in aqueous environments across a range of pH conditions. The hydrolysis half-life ( $DT_{50}$ ) at 20°C and pH 7 exceeds 200 days, indicating **high persistence** in neutral aqueous systems. However, under alkaline conditions (pH 10), the degradation rate increases significantly, with the  $DT_{50}$  decreasing to approximately 22 days. This pattern suggests that **alkaline hydrolysis** represents a potentially important degradation pathway in environments with elevated pH. The primary hydrolysis mechanism involves **cleavage of the ester bond**, leading to the formation of carboxylic acid derivatives, followed by subsequent **N-dealkylation** reactions that further break down the molecular structure [1] [2].
- **Photodegradation:** While specific kinetic data for **furalaxyl** photolysis is limited in the available literature, compounds with similar furan ring structures typically undergo **rapid photochemical degradation** when exposed to direct sunlight. The furan moiety in **furalaxyl** can absorb UV radiation, potentially leading to **ring opening reactions** or **oxidation processes** that would significantly alter the compound's structure and toxicity profile. Future studies should quantify the photodegradation kinetics of **furalaxyl**, particularly given that photochemical processes often represent important transformation pathways for pesticides in surface waters or on plant surfaces [1].

### Biotic Degradation

- **Soil Microbial Degradation:** **Furalaxyl** undergoes **moderately persistent** degradation in soil environments, with reported half-lives ( $DT_{50}$ ) ranging from 31 to 65 days under typical field conditions (20-25°C). This biodegradation process is primarily mediated by **soil microorganisms** that utilize the pesticide as a carbon and energy source. The metabolic pathways in soil resemble those observed in other environmental compartments, with initial **ester hydrolysis** followed by **N-**

**dealkylation** reactions. Research indicates that the degradation rate in soil can be influenced by various factors including **soil texture**, **organic matter content**, **pH**, and **microbial community composition**. Studies have shown that the compound dissipates more rapidly in soils with higher microbial biomass and diversity [1] [2].

- **Plant Metabolism:** In plants, **furalaxyl** is metabolized to **polar, water-soluble compounds**, which are partially acidic and likely conjugated with natural plant constituents. These metabolic transformations enhance the compound's excretion potential and reduce its bioaccumulation tendency. The systemic properties of **furalaxyl** allow it to be distributed throughout plant tissues, where **enzymatic transformations** similar to those in soil microorganisms occur, though often at different rates. Plant metabolism studies have identified several phase I and phase II transformation products, with **conjugated metabolites** representing significant portions of the residue profile in treated plants [2].

Table 1: Degradation Kinetics of **Furalaxyl** in Various Environmental Compartments

Environmental Compartment	Degradation Process	Half-life (DT <sub>50</sub> )	Experimental Conditions
Water	Hydrolysis	>200 days	pH 7, 20°C
Water	Hydrolysis	22 days	pH 10, 20°C
Soil	Biotic degradation	31-65 days	Field conditions, 20-25°C
Soil	Biotic degradation	48 days	Lab study, 20°C

## Metabolic Pathways and Enantioselectivity

### Primary Metabolic Pathways

The metabolic transformation of **furalaxyl** follows two primary pathways in biological and environmental systems:

- **Ester Cleavage Pathway:** The initial and most prominent biotransformation involves **hydrolysis of the methyl ester group** (-COOCH<sub>3</sub>), resulting in the formation of the corresponding carboxylic acid

derivative. This phase I reaction dramatically increases the **hydrophilicity** of the molecule, enhancing its potential for further degradation and excretion. The carboxylic acid metabolite can subsequently undergo **conjugation reactions** with natural biomolecules in biological systems, forming water-soluble complexes that are readily excreted. In environmental samples, this acid metabolite may undergo further degradation through **microbial degradation** processes [2].

- **N-Dealkylation Pathway:** A competing metabolic pathway involves the **oxidative removal of alkyl groups** from the nitrogen atom in the acylamino acid structure. This process typically requires **cytochrome P450 enzymes** in biological systems or analogous **oxidative processes** in environmental compartments. N-dealkylation generates secondary amine intermediates that may be susceptible to additional transformations, including **ring hydroxylation** or **furan oxidation**. These sequential transformations ultimately lead to the fragmentation of the parent molecule into smaller, typically less toxic constituents that can enter standard metabolic pathways [2].

## Enantioselective Metabolism

Recent research has revealed that **furalaxyl** exhibits **significant enantioselectivity** in its environmental behavior and metabolic processing, a critical consideration given that the compound is typically applied as a racemic mixture:

- **Differential Toxicity:** Studies with the aquatic algae *Scenedesmus obliquus* demonstrated that the S-enantiomer exhibits **greater toxicity** than the R-enantiomer, with 96-hour EC<sub>50</sub> values of 13.59 mg/L and 15.26 mg/L, respectively. This enantioselectivity was further confirmed through measurements of **chlorophyll content** and **antioxidant enzyme activities** (CAT and SOD) in algae cells, which showed more significant alterations when exposed to the S-enantiomer compared to the R-enantiomer at equivalent concentrations [3].
- **Enantiomerization in Organisms:** Research using *Tenebrio molitor* larvae (mealworms) revealed that **furalaxyl** undergoes **significant enantiomerization** during bioaccumulation, with interconversion between R and S configurations observed within the organisms. Interestingly, this stereochemical interchange did not occur in the wheat bran feed matrix during the 21-day study period, suggesting that **biological processes** within the larvae facilitate the enantiomerization. This conversion represents a novel metabolic pathway that must be considered in environmental risk assessments [4].

- **Bioaccumulation Differences:** Enantioselective bioaccumulation studies in earthworms (*Eisenia foetida*) have further confirmed the **differential processing** of **furalaxyl** enantiomers in organisms. These findings have profound implications for environmental risk assessment, as the more toxic S-enantiomer may preferentially accumulate in certain organisms, potentially leading to greater than anticipated ecological impacts [5].

Table 2: Identified Metabolites and Transformation Products of **Furalaxyl**

Metabolite Name	Formation Pathway	Key Characteristics	Detection Method
Carboxylic acid derivative	Ester hydrolysis	Increased hydrophilicity, polar	HPLC-MS/MS
N-Dealkylated products	Oxidative N-dealkylation	Secondary amine intermediates	HPLC-MS/MS
Polar conjugates	Phase II metabolism	Water-soluble, acidic	LC-LTQ/Orbitrap

## Analytical Methods and Experimental Protocols

### Sample Preparation and Extraction

Robust analytical methods have been developed to study **furalaxyl** degradation and metabolite identification:

- **Sample Extraction:** For biological samples including *Tenebrio molitor* larvae and wheat bran, the optimized extraction protocol involves homogenizing 5.0 g of sample with 10 mL of **acetonitrile** using a high-speed blender. The mixture is then subjected to **ultrasonic extraction** for 30 minutes at 40°C, followed by centrifugation at 5000 rpm for 10 minutes. The supernatant is collected, and the extraction process is repeated twice with fresh acetonitrile. Combined extracts are concentrated to near dryness under a **gentle nitrogen stream** at 40°C, then reconstituted in 2.0 mL of methanol for subsequent clean-up procedures [4].

- **Sample Clean-up:** The extract undergoes purification using an **alumina-N-solid-phase extraction (SPE) cartridge** that has been preconditioned with 5.0 mL each of methanol and deionized water. After loading the sample, the cartridge is washed with 5.0 mL of deionized water followed by 5.0 mL of n-hexane. The analytes of interest are then eluted with 8.0 mL of acetonitrile, and the eluate is evaporated to dryness under nitrogen. The final residue is reconstituted in 1.0 mL of methanol and filtered through a **0.22 µm membrane** prior to chromatographic analysis [4].

## Chromatographic Separation and Detection

- **HPLC-MS/MS Analysis:** The separation of **furalaxyl** enantiomers is achieved using a **ChiralPAK IC column** (250 mm × 4.6 mm, 5 µm particle size) maintained at 25°C. The mobile phase consists of n-hexane and ethanol (80:20, v/v) delivered at a flow rate of 0.8 mL/min. Detection and quantification are performed using **tandem mass spectrometry** with an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer parameters are optimized as follows: ion source temperature 500°C, ion spray voltage 5500 V, curtain gas 35 psi, and collision gas set to medium. The specific multiple reaction monitoring (MRM) transitions monitored are m/z 302.1 → 202.1 for **furalaxyl** quantification and m/z 302.1 → 245.1 for confirmation [4].
- **Method Validation:** The analytical method has been rigorously validated demonstrating **excellent linearity** ( $r^2 > 0.998$ ) across a concentration range of 0.01-1.0 mg/L for both enantiomers. The **recovery rates** for **furalaxyl** enantiomers from spiked samples range from 85.2% to 94.6% with **relative standard deviations** less than 8.5%, meeting accepted criteria for pesticide residue analysis. The method's **limit of quantification (LOQ)** is established at 0.01 mg/kg for both enantiomers in all matrices, providing sufficient sensitivity for environmental monitoring and metabolic studies [4].

## Regulatory Status and Environmental Implications

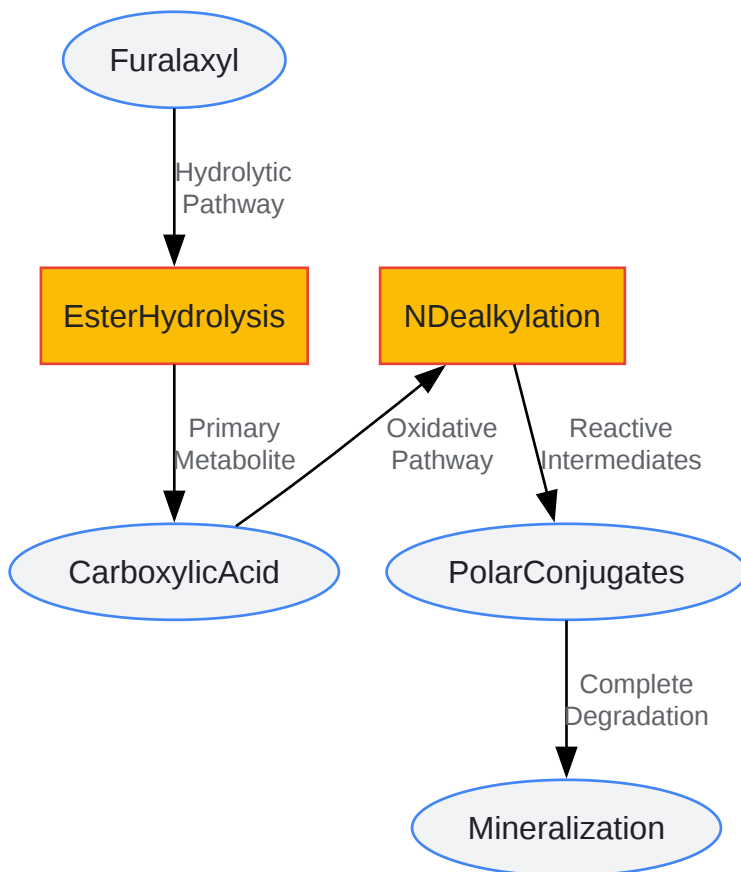
**Furalaxyl** is **not currently approved** for use in the European Union under EC Regulation 1107/2009, with its inclusion having expired. However, historical applications and potential continued use in other regions necessitate ongoing environmental monitoring. The compound has been classified as **slightly hazardous** (Class III) with an acute oral LD<sub>50</sub> of 940 mg/kg in rats and 603 mg/kg in mice. It exhibits low toxicity to

birds (acute oral LD<sub>50</sub> > 6000 mg/kg in Japanese quail) but moderate toxicity to fish (LC<sub>50</sub> values ranging from 8.7 to 60.0 mg/L across different species) [1] [2].

The **enantioselective behavior** of **furalaxyl**, particularly the increased toxicity of the S-enantiomer to non-target organisms, highlights the importance of considering stereochemistry in regulatory decisions. Traditional risk assessments that evaluate racemic mixtures may **underestimate ecological impacts** if the more bioactive enantiomer persists or accumulates preferentially. The observed enantiomerization in insects further complicates prediction of environmental fate, as initial enantiomeric ratios may shift over time in biological systems. These findings support the growing scientific consensus that **chiral pesticides** should be evaluated at the enantiomer level rather than as racemic mixtures in regulatory frameworks [3] [4].

## Visualizations and Workflows

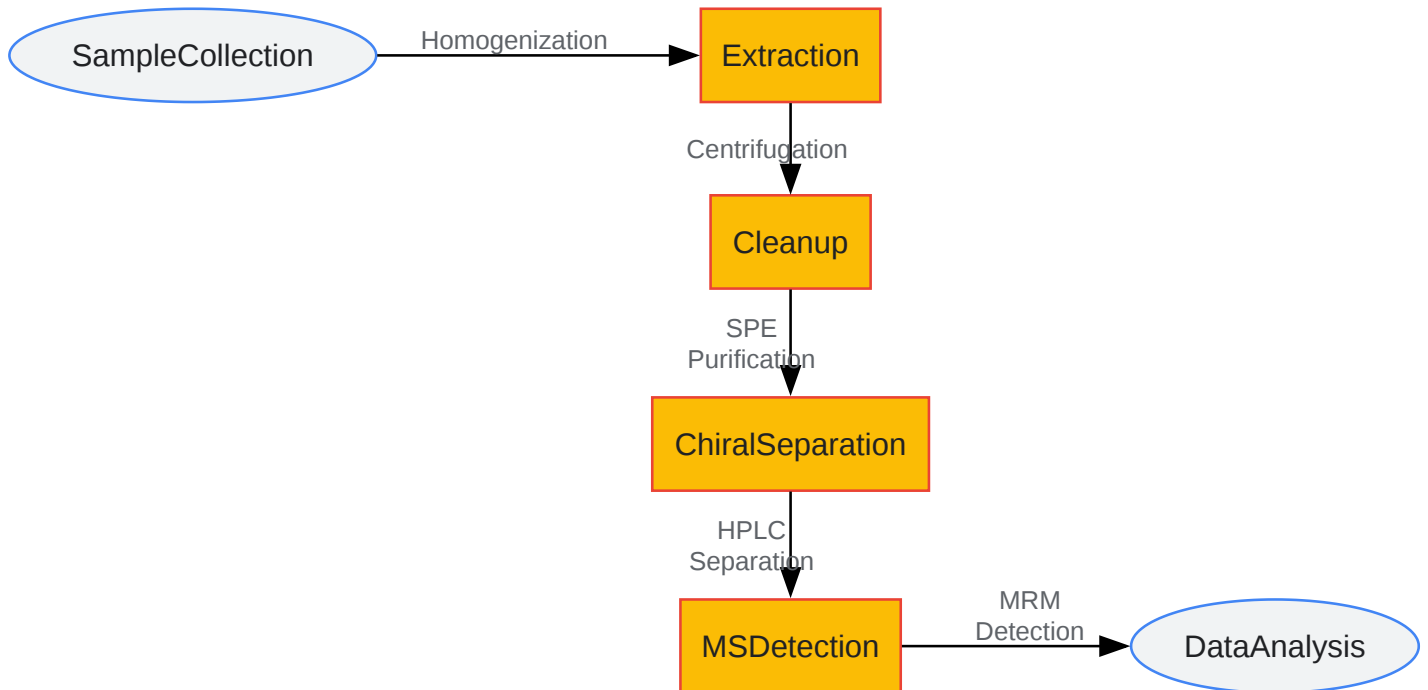
### Furalaxyl Degradation Pathway Diagram



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Degradation pathway of **furalaxyl** showing major transformation routes.

## Experimental Workflow for Metabolite Identification



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Analytical workflow for **furalaxyl** and metabolite identification in environmental samples.

## Conclusion and Future Research Directions

This comprehensive assessment of **furalaxyl** degradation pathways and metabolites reveals a complex environmental profile characterized by **moderate persistence** in soil and water systems, **enantioselective toxicity** to non-target organisms, and **complex metabolic transformations** across environmental compartments. The identification of **enantiomerization** in insects represents a particularly significant finding, as this process complicates prediction of environmental fate and ecological impacts. Future research should prioritize several key areas:

- **Advanced Metabolite Identification:** Studies should employ **high-resolution mass spectrometry** and **nuclear magnetic resonance spectroscopy** to fully characterize unknown transformation products, particularly those resulting from enantiomerization processes. Structural elucidation of these metabolites is essential for understanding their potential toxicity and environmental behavior [4] [6].
- **Field Validation Studies:** While laboratory studies provide valuable insights, **controlled field studies** are necessary to validate degradation kinetics and metabolite formation under realistic environmental conditions. These studies should specifically examine the fate of individual enantiomers in different soil types and climatic conditions [1].
- **Toxicological Assessment of Metabolites:** Comprehensive toxicity testing should be conducted on major transformation products to determine if metabolites retain or exceed the toxicity of the parent compound. Such assessments are critical for complete environmental risk evaluation [3] [2].

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